2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)17-3-1-2-10-23(13-17)21(24)12-15-4-9-19-20(11-15)26-14-25-19/h4-9,11,17H,1-3,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZOCUZYOMISOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety, which is often associated with various pharmacological properties, including psychoactivity and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzodioxole ring, contributing to its biological properties.
- An azepane ring, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, benzodioxole derivatives have been shown to selectively target cancer cells while sparing normal cells.
A notable case study involved the evaluation of benzodioxole derivatives against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The findings suggested that certain derivatives exhibited cytotoxic effects at concentrations ranging from 2 μM to 10 mM, with some compounds showing over 70% inhibition of cancer cell growth .
Neuroactive Properties
The presence of the azepane ring in the compound suggests potential neuroactive properties. Compounds containing benzodioxole moieties have been associated with psychoactive effects, possibly through interactions with neurotransmitter receptors. For example, research has demonstrated that certain benzodioxole derivatives can modulate serotonin receptors, which may lead to anxiolytic or antidepressant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The introduction of fluorine in the phenyl group enhances lipophilicity and may improve binding affinity to target receptors.
- Ring Modifications : Variations in the azepane ring can significantly affect the compound's pharmacokinetics and dynamics.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against cancer cells |
| Azepane ring alterations | Variability in neuroactive effects |
Study on Anticancer Activity
In a comparative study involving several benzodioxole derivatives, it was observed that those with electron-donating groups exhibited higher anticancer activity compared to their electron-withdrawing counterparts. The most active compound in this series was identified as having a methoxy group at a specific position on the phenyl ring .
Neuropharmacological Assessment
A pharmacological assessment using animal models demonstrated that compounds similar to this compound could reduce anxiety-like behaviors in rodents. This effect was measured using established behavioral tests such as the elevated plus maze and open field test .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Replacement of azepane with cathinone’s aminoketone (as in N-ethylpentylone ) shifts activity toward dopamine/norepinephrine reuptake inhibition.
Role of Substitutents :
- The 4-fluorophenyl group in the target compound contrasts with 2,5-difluorophenyl in ’s analog, which may alter electronic properties and metabolic stability.
- Benzodioxol’s presence (vs. phenyl in ) could enhance blood-brain barrier penetration .
Synthetic Strategies: α-Halogenated ketone intermediates (e.g., ) are common in ethanone synthesis. The target compound may be prepared via nucleophilic substitution between a benzodioxol-containing α-chloroketone and 3-(4-fluorophenyl)azepane .
Research Findings and Implications
Azepane’s nitrogen could interact with serotonin or dopamine receptors, as seen in tricyclic antidepressants.
Psychoactive Potential: Structural similarity to Schedule II substances like N-ethylpentylone raises concerns about misuse. However, the azepane ring may reduce stimulant effects compared to cathinones.
Structural Optimization Opportunities :
- Introducing sulfonyl groups (as in ) could improve solubility.
- Fluorine substitutions at alternative positions (e.g., 2,5-difluoro in ) may enhance binding affinity.
Analytical Challenges :
- Crystallographic refinement via SHELX software () would aid in resolving the compound’s 3D conformation, critical for structure-activity relationship studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
